

# 2'-Aminoacetophenone Hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name: 2'-Aminoacetophenone  
Hydrochloride

Cat. No.: B1265949

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## An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Aminoacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2'-Aminoacetophenone hydrochloride** (CAS No: 5468-37-1), also known as  $\omega$ -aminoacetophenone hydrochloride or phenacylamine hydrochloride, is a key organic compound utilized primarily as a building block in synthetic chemistry.<sup>[1][2]</sup> Its structural features, comprising a primary amine and a ketone functional group on an aromatic scaffold, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecules. For professionals in drug development, this compound is of particular interest as it serves as a starting material for the preparation of novel therapeutic agents, including pseudopeptidic inhibitors of human sirtuins (SIRT1-3) with antiproliferative properties and dual  $\delta/\mu$  opioid receptor agonists.<sup>[1]</sup> This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside detailed experimental protocols relevant to its synthesis and characterization.

## Core Physical and Chemical Properties

The fundamental properties of **2'-Aminoacetophenone Hydrochloride** are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	5468-37-1	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO	[3][4]
Molecular Weight	171.62 g/mol	[2][3][4]
Appearance	Slightly yellow to beige crystals; off-white crystalline powder	[1][3][5]
Melting Point	194 °C (decomposes)	[1][5]
Boiling Point	247.3 - 251.8 °C at 760 mmHg	[4][5]
Solubility	Slightly soluble in Water, Methanol, and DMSO	[1]
Density	1.084 g/cm <sup>3</sup>	[5]
Flash Point	103.4 - 106.1 °C	[4][5]
Vapor Pressure	0.0201 mmHg at 25 °C	[4]
Stability	Stable under recommended storage conditions; Hygroscopic	[1][3]
Incompatible Materials	Strong oxidizing agents	[3]
Hazardous Decomposition	Forms Carbon oxides (CO, CO <sub>2</sub> ), Nitrogen oxides (NO <sub>x</sub> ), and Hydrogen chloride gas under fire conditions.	[3]

The compound is stable under normal, recommended storage conditions, which include a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **2'-Aminoacetophenone Hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectral data are available for this compound, providing detailed information about its molecular structure.<sup>[6][7]</sup> These spectra are essential for confirming the identity and purity of synthesized batches.
- Infrared (IR) Spectroscopy: IR spectra for **2'-Aminoacetophenone Hydrochloride** are available and can be used to identify its key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.<sup>[8][9]</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2'-Aminoacetophenone Hydrochloride**.

### Protocol 1: Synthesis via Delepine Reaction

This protocol outlines the synthesis of **2'-Aminoacetophenone Hydrochloride** from  $\alpha$ -bromoacetophenone using the Delepine reaction.<sup>[1][10]</sup>

Materials:

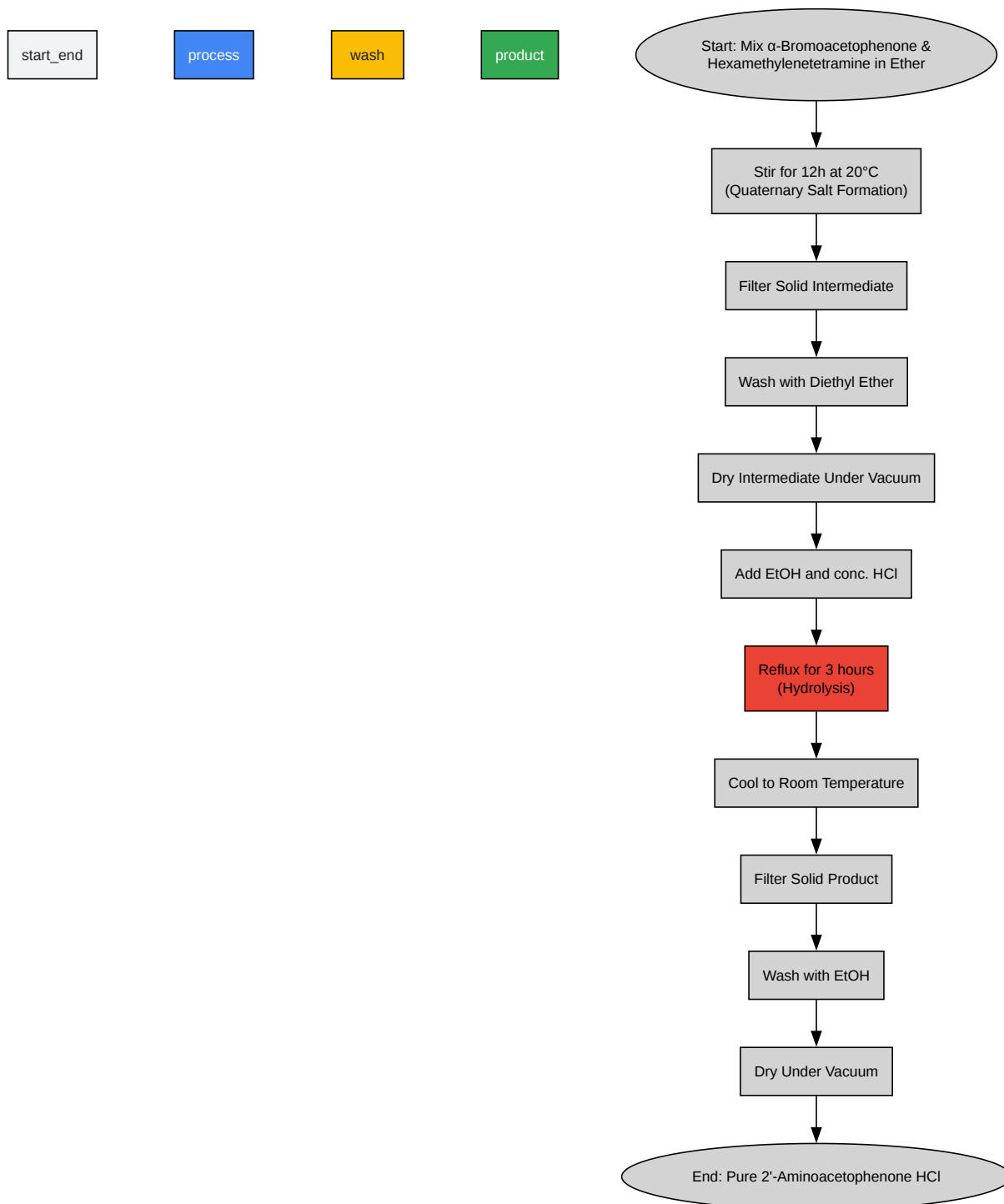
- $\alpha$ -Bromoacetophenone
- Hexamethylenetetramine
- Diethyl ether
- Ethanol (EtOH)
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Salt Formation: Dissolve  $\alpha$ -bromoacetophenone (1 mmol) in diethyl ether (13 mL). Add hexamethylenetetramine (1 mmol) to the solution at once. Stir the mixture at room

temperature (20 °C) for 12 hours. A solid precipitate (quaternary salt) will form.

- Isolation of Intermediate: Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure.
- Hydrolysis: Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser. Add ethanol (22 mL) and concentrated HCl (0.6 mL).
- Reflux: Heat the mixture to reflux and maintain for 3 hours. A solid product will form during this time.
- Product Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash it with ethanol (20 mL), and dry it under vacuum to yield pure **2'-Aminoacetophenone Hydrochloride**.<sup>[1][10]</sup>



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Caption: Workflow for the synthesis of **2'-Aminoacetophenone Hydrochloride**.

## Protocol 2: Melting Point Determination

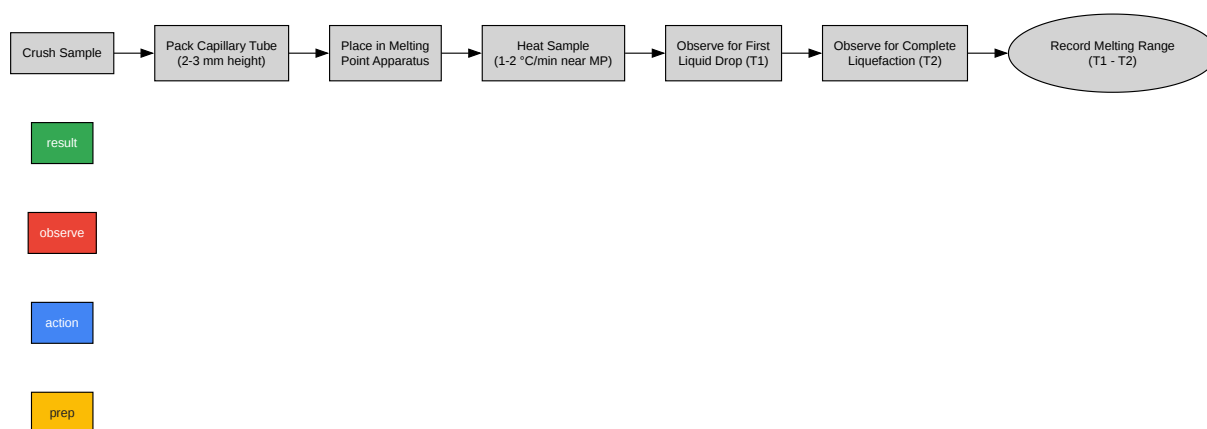
This is a general procedure for determining the melting point of a solid organic compound.<sup>[11]</sup>

Materials:

- **2'-Aminoacetophenone Hydrochloride** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- **Sample Preparation:** Finely crush a small amount of the crystalline sample on a watch glass.
- **Loading:** Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of the solid into the sealed end.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** Begin heating the apparatus. For a known compound, a rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1).
- **Recording:** Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (0.5 - 2 °C).



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Caption: Experimental workflow for melting point determination.

## Protocol 3: Qualitative Solubility Assessment

This protocol describes a method to qualitatively assess the solubility of the compound in various solvents.<sup>[12][13]</sup>

Materials:

- **2'-Aminoacetophenone Hydrochloride** sample
- Test tubes
- A selection of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

#### Procedure:

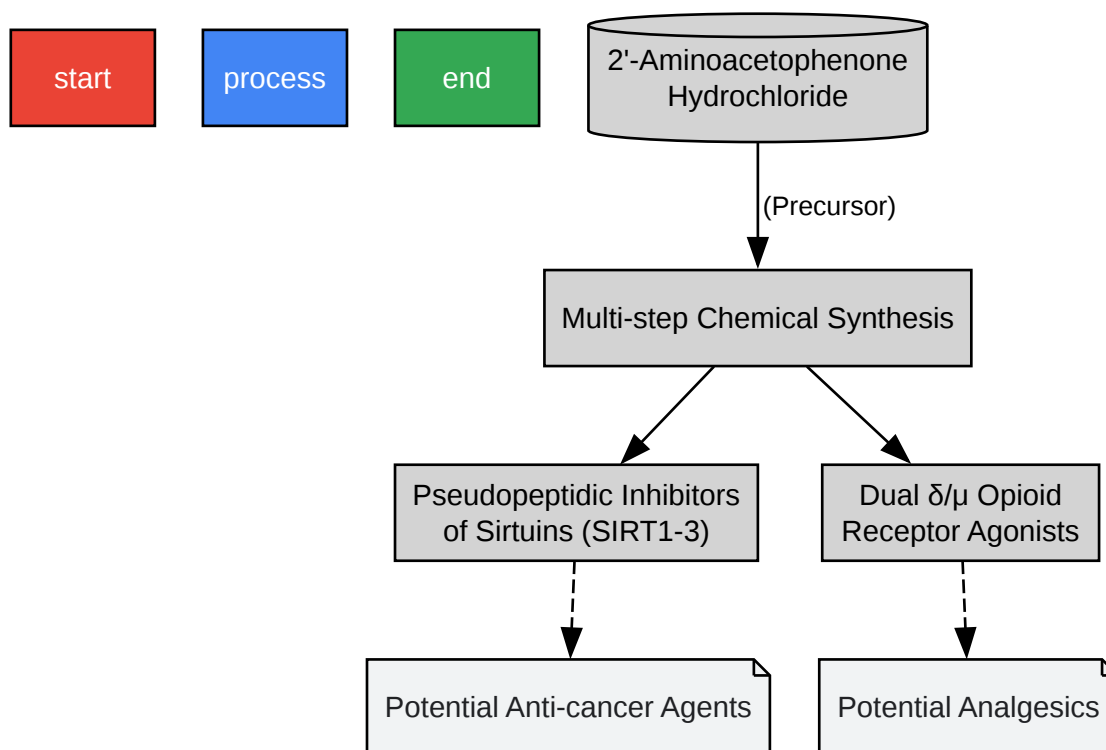
- **Preparation:** Place a small, consistent amount (e.g., 10 mg) of the compound into separate, labeled test tubes.
- **Solvent Addition:** Add a measured volume (e.g., 1 mL) of a solvent to a test tube.
- **Mixing:** Agitate the mixture (e.g., by vortexing or flicking the tube) for 30-60 seconds.
- **Observation:** Visually inspect the mixture to determine if the solid has completely dissolved.
- **Classification:** Classify the compound's solubility in that solvent as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (solid appears unaffected).
- **Repeat:** Repeat steps 2-5 for each solvent to be tested.

## Applications in Drug Development

**2'-Aminoacetophenone Hydrochloride** is a valuable precursor in medicinal chemistry due to its utility in constructing more complex molecular architectures with biological activity.

- **Sirtuin Inhibitors:** It is used in the synthesis of pseudopeptidic compounds that act as inhibitors of human sirtuins 1, 2, and 3. Sirtuins are a class of enzymes implicated in cellular regulation, and their inhibition has shown potential as an antiproliferative strategy in cancer therapy.<sup>[1]</sup>
- **Opioid Receptor Agonists:** The compound also serves as a starting material for the creation of dual  $\delta/\mu$  opioid receptor agonists.<sup>[1]</sup> Such molecules are of interest in pain management research, as they may offer different efficacy and side-effect profiles compared to traditional opioid medications.





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Caption: Role as a precursor in the synthesis of bioactive compounds.

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